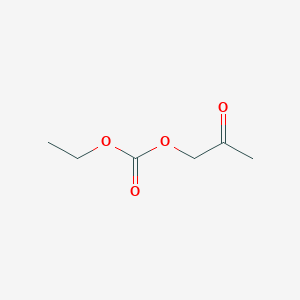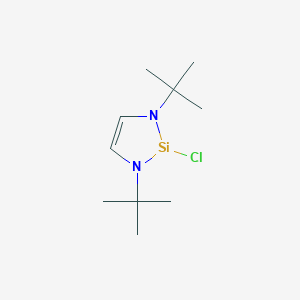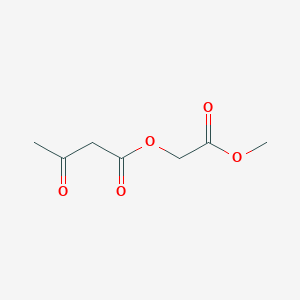
4-Ethoxycyclooct-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxycyclooct-1-ene is an organic compound that belongs to the class of cycloalkenes Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure The presence of an ethoxy group (–OCH₂CH₃) attached to the cyclooctene ring makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Ethoxycyclooct-1-ene can be synthesized through several methods. One common method involves the reaction of cyclooctene with ethyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures complete reaction and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxycyclooct-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming 4-ethoxycyclooctane.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) and peroxyacetic acid.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing the double bond.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or ketones.
Reduction: 4-Ethoxycyclooctane.
Substitution: Various substituted cyclooctenes depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethoxycyclooct-1-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used to study the effects of cycloalkenes on biological systems, including their interactions with enzymes and receptors.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Ethoxycyclooct-1-ene depends on the specific reaction it undergoes. For example, in oxidation reactions, the double bond reacts with the oxidizing agent to form an epoxide intermediate, which can further react to form ketones or other products. The molecular targets and pathways involved vary depending on the reaction conditions and the presence of other reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooctene: A simple cycloalkene with a double bond in the ring.
4-Methoxycyclooct-1-ene: Similar structure but with a methoxy group (–OCH₃) instead of an ethoxy group.
Cyclooctane: A saturated cycloalkane with no double bonds.
Uniqueness
4-Ethoxycyclooct-1-ene is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to other cyclooctenes. The ethoxy group increases the compound’s reactivity and allows for a wider range of chemical transformations. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
106129-92-4 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
4-ethoxycyclooctene |
InChI |
InChI=1S/C10H18O/c1-2-11-10-8-6-4-3-5-7-9-10/h4,6,10H,2-3,5,7-9H2,1H3 |
Clé InChI |
NOKACTIXIYHMCQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CCCCC=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



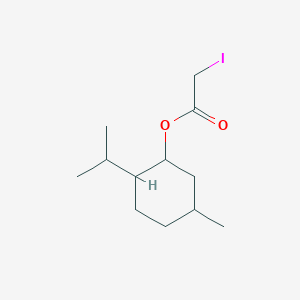
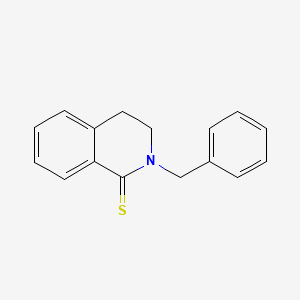
![8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B14320704.png)
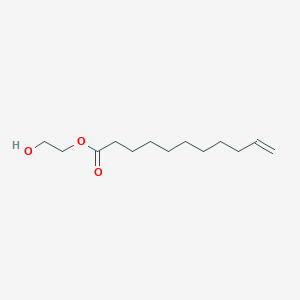
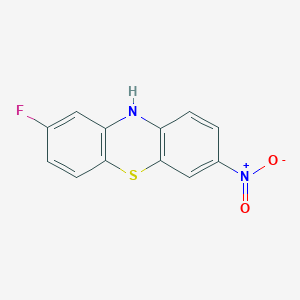
![2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic Acid](/img/structure/B14320732.png)
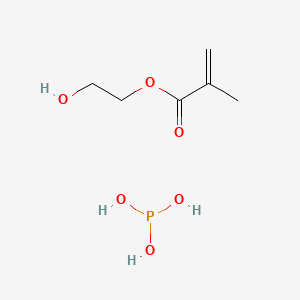

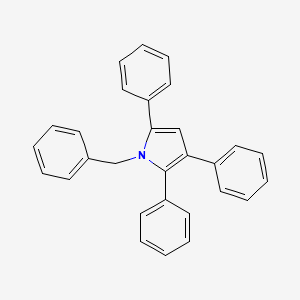
![1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14320748.png)
